2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid
Description
2-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid is a benzoic acid derivative featuring a 5-nitro substituent on the aromatic ring and a 4-methylpiperazine moiety at the 2-position. For instance, related compounds, such as 2-morpholino-5-nitrobenzoic acid (CAS: 4036-83-3) and 5-nitro-2-(piperidin-1-yl)benzoic acid (CAS: 42106-50-3), have been studied for enzyme inhibition and synthetic utility .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-13-4-6-14(7-5-13)11-3-2-9(15(18)19)8-10(11)12(16)17/h2-3,8H,4-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCIVEKJLFSWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The synthesis of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid typically follows a two-step sequence: (1) nitration of a benzoic acid derivative to introduce the nitro group at the meta position, and (2) substitution of an ortho-leaving group (e.g., halogen or ester) with 4-methylpiperazine. Alternative pathways, such as Ullmann-type couplings or Buchwald-Hartwig amination, remain less common due to cost and complexity .
Nitration of Benzoic Acid Derivatives
Nitration is performed using mixed nitric-sulfuric acid systems to generate the electron-deficient aromatic intermediate required for subsequent substitution. For example, methyl 3-nitrobenzoate is synthesized by nitrating methyl benzoate at 0–5°C, achieving regioselective meta-nitro placement . The nitro group activates the ring for SNAr by withdrawing electron density, directing incoming nucleophiles to the ortho and para positions.
Critical Parameters:
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Temperature control (0–10°C) to minimize di-nitration byproducts.
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Use of sulfuric acid as a catalyst and dehydrating agent.
Piperazine Substitution Reactions
Substitution of the ortho-leaving group (e.g., methyl ester or halogen) with 4-methylpiperazine is achieved under SNAr conditions. The patent WO2016037514A1 details a representative protocol:
Procedure:
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Substrate Preparation: Methyl 4-chloro-3-nitrobenzoate (10 mmol) is dissolved in dimethylformamide (DMF).
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Base Addition: Potassium carbonate (15 mmol) is added to deprotonate 4-methylpiperazine and enhance nucleophilicity.
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Reaction Conditions: The mixture is heated to 80–85°C for 6–8 hours, yielding methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate.
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Hydrolysis: The ester is hydrolyzed with aqueous NaOH (2M) at reflux to produce the free carboxylic acid .
Key Observations:
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DMF enhances solubility of both aromatic and amine components.
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Excess base (K₂CO₃) neutralizes HCl generated during substitution, driving the reaction to completion.
Purification and Characterization Techniques
Recrystallization:
Crude product is recrystallized from ethanol or methanol to remove unreacted starting materials and byproducts. The patent reports a melting point of 185–188°C for intermediates, consistent with high purity.
Chromatography:
Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves regioisomeric impurities. The PMC study highlights the utility of thin-layer chromatography (TLC) for monitoring reaction progress.
Spectroscopic Validation:
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¹H NMR (DMSO-d₆): Peaks at δ 2.27 (s, 3H, CH₃-piperazine), 2.43 (m, 8H, piperazine-H), and 8.15 (s, 1H, Ar-H) confirm structure .
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Mass Spectrometry : Molecular ion peaks at m/z 295 [M+H]⁺ align with theoretical values .
Industrial-Scale Production Considerations
Scalable synthesis requires:
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Continuous Flow Reactors: Minimize thermal gradients during nitration and substitution .
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Solvent Recovery: DMF and ethanol are distilled and reused to reduce costs.
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Quality Control: In-process HPLC ensures ≤0.5% impurities in final API batches .
Recent Advances in Synthesis Methodologies
Green Chemistry Approaches:
Microwave-Assisted Synthesis:
Reduces reaction times for substitution steps from 8 hours to 45 minutes, improving throughput .
Scientific Research Applications
Medicinal Chemistry
The compound is explored for its potential as a pharmacophore in drug design. Its structure can be modified to develop new therapeutic agents with improved efficacy and reduced side effects. Notably, derivatives of this compound have shown promising results in treating various diseases:
- Antiviral Activity : Exhibits significant activity against hepatitis C virus (HCV) by inhibiting viral replication.
- Anticancer Properties : Induces apoptosis in cancer cells and inhibits their migration and invasion.
- Enzyme Inhibition : Shows potential as a dual inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE), with implications for treating neurodegenerative disorders.
Organic Synthesis
In organic chemistry, 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid serves as a building block for synthesizing more complex molecules. It can undergo various reactions:
- Nitration : Introduction of nitro groups to aromatic compounds.
- Substitution Reactions : The nitro group can be replaced by other functional groups through nucleophilic substitution.
- Reduction Reactions : The nitro group can be reduced to an amino group under suitable conditions.
Material Science
The compound is also utilized in developing novel materials with specific properties, such as polymers and coatings. Its reactivity allows for the creation of materials with tailored functionalities.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antiviral | Exhibits significant activity against hepatitis C virus. |
| Anticancer | Inhibits migration and invasion of cancer cells; induces apoptosis. |
| Enzyme Inhibition | Inhibits specific kinases affecting cellular processes like growth. |
Case Studies and Experimental Data
Research has documented the efficacy of this compound across various biological contexts:
| Activity | Target | IC50 Value | Notes |
|---|---|---|---|
| Antiviral | HCV | Not specified | Inhibits viral replication |
| Anticancer | Various cancer cells | Varies | Induces apoptosis |
| MAO-B Inhibition | MAO-B | 0.65 μM | Reversible competitive inhibition |
| AChE Inhibition | AChE | 2.26 μM | Potential for Alzheimer's treatment |
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The nitro group may also participate in redox reactions, influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and modifications of the compound.
Comparison with Similar Compounds
Key Observations:
Morpholine (oxygen-containing) and ethoxycarbonyl-piperidine (ester-functionalized) analogs exhibit distinct electronic profiles, influencing their hydrogen-bonding capabilities and metabolic stability .
Biological Activity :
- Analogs like 5-nitro-2-(pyrrolidin-1-yl)benzoic acid demonstrate activity against the IspD enzyme in the MEP pathway, a target for antimicrobial agents. The methylpiperazine variant may offer improved binding due to its larger steric profile and basic nitrogen .
Synthetic Accessibility: The target compound likely follows nucleophilic aromatic substitution (NAS) pathways, similar to 2-morpholino-5-nitrobenzoic acid . In contrast, Suzuki-Miyaura coupling (e.g., for 2-(furan-3-yl)-5-nitrobenzoic acid) is employed for carbon-heteroatom bond formation .
Physicochemical Properties
- Solubility : Piperazine derivatives generally exhibit higher aqueous solubility than morpholine or piperidine analogs due to the presence of multiple basic nitrogen atoms .
- Thermal Stability : Nitro groups reduce thermal stability, but methylpiperazine’s electron-donating effects may mitigate this compared to electron-withdrawing substituents (e.g., ethoxycarbonyl) .
Biological Activity
2-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid, also referred to as 3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid, is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a nitro group and a piperazine moiety. These characteristics are believed to contribute to its diverse biological activities, including potential antiviral, anticancer, and enzyme inhibitory properties.
The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with various cellular components, leading to modulation of biochemical pathways. The piperazine ring enhances binding affinity and specificity to biological targets, such as enzymes and receptors involved in key physiological processes.
Antiviral Activity
Research indicates that derivatives of this compound exhibit significant antiviral properties. Notably, studies have shown that these compounds can inhibit the replication of the hepatitis C virus (HCV). The mechanism involves binding to viral proteins or enzymes crucial for the viral life cycle, thereby preventing replication.
Anticancer Properties
Nitroaromatic compounds have been extensively studied for their anticancer potential. Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines .
Enzyme Inhibition
The compound has shown promise as a dual inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE). Inhibitory studies revealed that certain derivatives exhibit potent inhibition against these enzymes, with IC50 values indicating effective concentrations for therapeutic applications. For example, one derivative demonstrated an IC50 value of 2.26 μM against AChE, suggesting its potential use in treating neurodegenerative disorders such as Alzheimer's disease .
Case Studies and Experimental Data
| Activity | Target | IC50 Value | Notes |
|---|---|---|---|
| Antiviral | HCV | Not specified | Inhibits viral replication |
| Anticancer | Various cancer cells | Varies | Induces apoptosis |
| MAO-B Inhibition | MAO-B | 0.65 μM | Reversible competitive inhibition |
| AChE Inhibition | AChE | 2.26 μM | Potential for Alzheimer's treatment |
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) at the 5-position undergoes selective reduction to form an amine (-NH₂). This reaction is critical for modifying biological activity:
| Reagents/Conditions | Product | Application/Notes | Source |
|---|---|---|---|
| H₂ gas + Pd/C (catalytic) | 2-(4-Methylpiperazin-1-yl)-5-aminobenzoic acid | Precursor for bioactive derivatives | |
| Fe/HCl or SnCl₂/HCl | Same as above | Traditional reduction methods |
Key Findings :
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Reduction enhances solubility and enables further functionalization (e.g., amide coupling).
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The amine derivative exhibits improved binding to biological targets like enzymes.
Carboxylic Acid Derivative Formation
The carboxylic acid group participates in esterification and amidation:
| Reaction Type | Reagents/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Esterification | Methanol + H₂SO₄ (acid catalyst) | Methyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate | Improved lipophilicity | |
| Amidation | Thionyl chloride + amine (e.g., NH₃) | 2-(4-Methylpiperazin-1-yl)-5-nitrobenzamide | Drug candidate synthesis |
Key Findings :
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Ester derivatives like methyl 5-(4-methylpiperazin-1-yl)-2-nitrobenzoate show enhanced stability in biological assays.
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Amide derivatives are explored for antiviral and anticancer applications.
Substitution Reactions
The nitro group can undergo nucleophilic aromatic substitution (NAS) under specific conditions:
| Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|
| NaSH (sodium hydrosulfide) | 2-(4-Methylpiperazin-1-yl)-5-mercaptobenzoic acid | Requires elevated temperatures | |
| CuCN/KCN | 2-(4-Methylpiperazin-1-yl)-5-cyanobenzoic acid | Limited yield due to steric hindrance |
Key Findings :
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Substitution is less favored compared to reduction due to the electron-withdrawing nature of the nitro group.
Stability and Degradation
The compound’s stability under physiological and chemical conditions influences its applications:
Biological Activity Implications
Chemical modifications directly impact biological efficacy:
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Antiviral Activity : The nitro group contributes to anti-HCV activity (EC₅₀ = 0.044–1.32 μM) . Reduction to amine derivatives retains activity but alters target specificity .
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Enzyme Inhibition : Derivatives inhibit acetylcholinesterase (AChE, IC₅₀ = 2.26 μM) and monoamine oxidase (MAO-B, IC₅₀ = 0.65 μM).
Q & A
Q. What are the key synthetic routes for 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid, and what challenges arise during its preparation?
The synthesis typically involves:
- Nitration of benzoic acid derivatives : Nitration of substituted benzoic acids using HNO₃/H₂SO₄ to introduce the nitro group at the 5-position .
- Coupling with 4-methylpiperazine : A nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to attach the 4-methylpiperazine moiety. Solvents like DMF or THF with bases (e.g., Et₃N) are critical for yield optimization .
Q. Key Challenges :
Q. How can crystallographic methods validate the structural integrity of this compound?
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsion angles. Mercury software can visualize voids and packing motifs .
- ORTEP-3 : Generates thermal ellipsoid plots to assess positional disorder, especially in the nitro or piperazine groups .
- Data Interpretation : Compare experimental results with DFT-optimized geometries to identify discrepancies in planarity or hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the nitro group in this compound?
- DFT Calculations : Use Gaussian or ORCA to model nitro group reduction (e.g., to amine) or substitution reactions. The LUMO energy of the nitro group indicates susceptibility to nucleophilic attack .
- Mechanistic Insights : Transition state analysis reveals whether reduction proceeds via direct hydrogenation or radical intermediates .
Q. Example Workflow :
Optimize geometry at B3LYP/6-31G(d).
Calculate Fukui indices to identify reactive sites.
Simulate reaction pathways with explicit solvent models (e.g., PCM for DMSO) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting vs. XRD-derived symmetry)?
Q. How can the compound’s solubility and stability be optimized for biological assays?
- Solubility Screening : Test in DMSO/PBS mixtures (≤1% DMSO for cell-based assays). For poor solubility, prepare as a methyl ester prodrug .
- Stability Studies :
- pH dependence : Use HPLC to monitor degradation in buffers (pH 2–12) over 24–72 hours.
- Light sensitivity : Store in amber vials if nitro group photoreactivity is observed .
Methodological Recommendations
- For crystallography : Combine SHELX refinement with Mercury’s packing analysis to resolve disorder .
- For synthesis : Prioritize Buchwald-Hartwig amination over SNAr for higher regioselectivity .
- For computational studies : Validate DFT results with experimental UV-Vis and IR spectra to ensure model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
